N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine
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Overview
Description
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is a chemical compound with the molecular formula C11H24N2. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the dimethyl and pentan-1-amine substituents. One common method involves the reaction of 2,4-dimethylpentan-1-amine with a suitable pyrrolidine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and real-time monitoring can help optimize reaction conditions and yield .
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-one, while reduction may produce this compound .
Scientific Research Applications
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the dimethyl and pentan-1-amine substituents.
Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various chemical reactions.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, often studied for their biological activity.
Uniqueness
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the dimethyl and pentan-1-amine groups can influence its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
N,4-dimethyl-2-pyrrolidin-1-ylpentan-1-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)8-11(9-12-3)13-6-4-5-7-13/h10-12H,4-9H2,1-3H3 |
InChI Key |
JALAJNLLJGNFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC)N1CCCC1 |
Origin of Product |
United States |
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